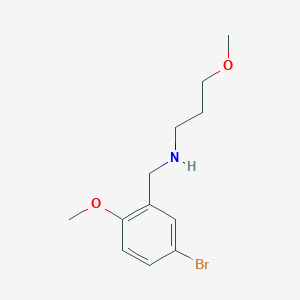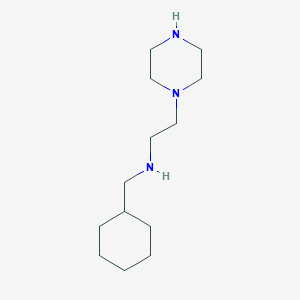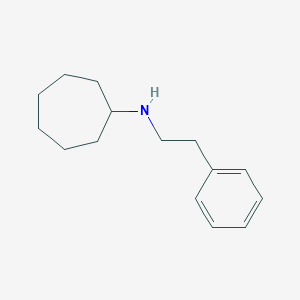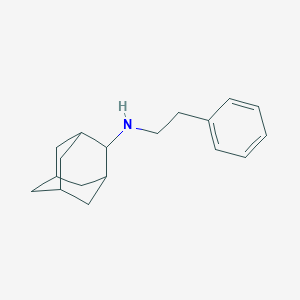
N-(1-cyanocycloheptyl)acetamide
描述
N-(1-cyanocycloheptyl)acetamide, also known as CHA, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. CHA belongs to the family of N-acylhomoserine lactones, which are signaling molecules used by many bacteria to communicate with each other. The synthesis and study of CHA have led to important discoveries about the mechanisms of bacterial communication and the potential for new treatments for bacterial infections.
作用机制
N-(1-cyanocycloheptyl)acetamide works by binding to and inhibiting the activity of LuxR, a transcriptional regulator that is involved in bacterial communication. LuxR is activated by acylhomoserine lactones, which are signaling molecules produced by many bacteria. By inhibiting LuxR, this compound can disrupt bacterial communication and prevent the formation of biofilms.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects on bacteria. It can reduce the production of virulence factors, such as proteases and lipases, and increase the susceptibility of bacteria to antibiotics. This compound can also affect the expression of genes involved in quorum sensing and biofilm formation.
实验室实验的优点和局限性
One advantage of N-(1-cyanocycloheptyl)acetamide is that it is a small molecule that can easily penetrate bacterial cells. It is also stable and can be synthesized in large quantities. However, this compound has some limitations for lab experiments. It is toxic at high concentrations and can interfere with the growth of bacterial cultures. Careful control of concentration and exposure time is required to ensure that the effects of this compound are specific and reproducible.
未来方向
There are many potential future directions for research on N-(1-cyanocycloheptyl)acetamide. One area of interest is the development of new treatments for bacterial infections. This compound has shown promise in preclinical studies as a way to prevent the formation of biofilms and increase the susceptibility of bacteria to antibiotics. Further research is needed to determine the safety and efficacy of this compound in humans.
Another area of interest is the study of bacterial communication and quorum sensing. This compound has been an important tool for understanding the mechanisms of bacterial communication and the role of quorum sensing in biofilm formation. Further research is needed to determine the full range of signaling molecules used by bacteria and their potential as targets for new therapies.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential as a therapeutic agent for bacterial infections. It works by disrupting bacterial communication and preventing the formation of biofilms. Further research is needed to determine the safety and efficacy of this compound in humans and to explore its potential as a tool for understanding bacterial communication and quorum sensing.
合成方法
N-(1-cyanocycloheptyl)acetamide can be synthesized through a multi-step process starting with cycloheptanone. The first step involves the conversion of cycloheptanone to 1-cyanocycloheptanone through a reaction with cyanide. The next step is the conversion of 1-cyanocycloheptanone to this compound through a reaction with acetic anhydride and hydrochloric acid. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure purity and yield.
科学研究应用
N-(1-cyanocycloheptyl)acetamide has been studied for its potential as a therapeutic agent for bacterial infections. It has been shown to disrupt bacterial communication, which can prevent the formation of biofilms and reduce virulence. Biofilms are communities of bacteria that can form on surfaces such as medical implants and are resistant to antibiotics. By disrupting bacterial communication, this compound may be able to prevent the formation of biofilms and make bacteria more susceptible to antibiotics.
属性
IUPAC Name |
N-(1-cyanocycloheptyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-9(13)12-10(8-11)6-4-2-3-5-7-10/h2-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWMWCHEABYUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCCCC1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304697 | |
| Record name | N-(1-Cyanocycloheptyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5062-63-5 | |
| Record name | N-(1-Cyanocycloheptyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5062-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Cyanocycloheptyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)


![5-{[4-(Dimethylamino)benzyl]amino}-1-pentanol](/img/structure/B262052.png)
![5-[(4-Chlorobenzyl)amino]pentan-1-ol](/img/structure/B262053.png)

![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)

![2-({2-[(Cyclohexylmethyl)amino]ethyl}amino)ethanol](/img/structure/B262059.png)


